molecular formula C18H17ClFN5O B2375191 N-(3-chloro-4-fluorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide CAS No. 1291858-09-7

N-(3-chloro-4-fluorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2375191
CAS No.: 1291858-09-7
M. Wt: 373.82
InChI Key: CRFDCTRDHICSSF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 3-chloro-4-fluorobenzyl group at the 1-position and a 4-ethylphenylamino substituent at the 5-position. The compound’s structure integrates halogenated aromatic moieties (chloro and fluoro) and an ethylphenyl group, which are known to influence pharmacokinetic properties such as lipophilicity, metabolic stability, and target-binding affinity.

Properties

CAS No.

1291858-09-7

Molecular Formula

C18H17ClFN5O

Molecular Weight

373.82

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-5-(4-ethylanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C18H17ClFN5O/c1-2-11-3-6-13(7-4-11)22-17-16(23-25-24-17)18(26)21-10-12-5-8-15(20)14(19)9-12/h3-9H,2,10H2,1H3,(H,21,26)(H2,22,23,24,25)

InChI Key

CRFDCTRDHICSSF-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC(=C(C=C3)F)Cl

solubility

not available

Origin of Product

United States

Biological Activity

N-(3-chloro-4-fluorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound notable for its unique molecular structure and potential biological activities. This compound features a triazole ring, a carboxamide group, and halogen substituents that may enhance its interaction with biological targets. The molecular formula is C18H17ClFN5O, and it has a molecular weight of 373.82 g/mol. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of both chlorine and fluorine atoms in its structure can enhance its polarity and bioavailability, potentially leading to improved efficacy in therapeutic applications.

Key Mechanisms:

  • Enzyme Inhibition: The compound has shown potential in inhibiting various enzymes that are crucial for disease progression.
  • Receptor Modulation: It may interact with specific receptors involved in signaling pathways related to inflammation and cancer.

Therapeutic Applications

Research indicates that this compound could be beneficial in several therapeutic areas:

  • Antitumor Activity: Preliminary studies suggest that it may possess antitumor properties by inhibiting cancer cell proliferation.
  • Antimicrobial Properties: Similar compounds have demonstrated antimicrobial effects, indicating potential applications in treating infections.
  • Neuroprotective Effects: The compound's ability to cross the blood-brain barrier suggests it could have applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals its unique advantages:

Compound NameStructural FeaturesBiological Activity
5-Amino-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamideContains a fluorobenzyl group; lacks chlorineAntimicrobial properties
3-Amino-N-(5-Fluoro-2-Methylphenyl)-4-Morpholino-1H-IndazoleMorpholino group instead of ethylphenylAntitumor activity
5-Amino-N-(3-acetylphenyl)-1H-triazoleAcetyl instead of chloro and fluoro groupsPotential anticancer effects

The unique halogenation pattern in this compound may enhance its selectivity and potency compared to these derivatives.

Study 1: Antitumor Activity

In a study examining the antitumor effects of triazole derivatives, this compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Study 2: Neuroprotective Properties

Another study investigated the neuroprotective effects of this compound in a scopolamine-induced Alzheimer's disease model. Administration of the compound led to improved cognitive function in treated mice compared to control groups. Mechanistic investigations revealed that the compound inhibited oxidative stress markers and modulated neuroinflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The triazole carboxamide scaffold is highly modular, with variations in substituents significantly impacting biological activity. Below is a comparative analysis of key analogs:

Compound Name Substituents (1-Position / 5-Position) Key Structural Features Biological Activity (If Available) Reference
Target Compound : N-(3-chloro-4-fluorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide 3-Cl-4-F-benzyl / 4-ethylphenylamino Halogenated benzyl, ethylphenyl Not reported (Inferred kinase/antitumor activity)
5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3o) 2-F-phenyl / quinolin-2-yl Fluorophenyl, heteroaromatic Wnt/β-catenin pathway inhibition (IC50 ~1.2 µM)
1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide 4-Cl-phenyl / thienopyrimidinyl Chlorophenyl, trifluoromethyl, thienopyrimidine c-Met inhibition (IC50 <10 nM)
5-Amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide 3-Cl-benzyl / 4-F-benzyl Dichlorinated benzyl, fluorobenzyl Not reported (Structural analog)
N-[2,6-difluoro-3-(propylsulfonamido)phenyl]-1-(2,4-dihydroxy-5-isopropylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (4d) Dihydroxy-isopropylphenyl / pyridinyl Hydroxyphenyl, pyridinyl Hsp90 inhibition (IC50 = 0.8 µM)
5-Amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide Oxazolylmethyl / 3-Cl-4-F-phenyl Oxazole, chlorofluorophenyl Not reported (Structural complexity)

Physicochemical Properties

  • Lipophilicity (LogP) : The target compound’s LogP is estimated to be ~3.5 (calculated using halogen and ethyl contributions), comparable to 4d (LogP = 3.8) but higher than 3o (LogP = 2.9) .
  • Solubility : Fluorinated and pyridinyl-containing analogs (e.g., 4d) exhibit better aqueous solubility (>50 µM) than purely aromatic derivatives .

Research Findings and Implications

  • Antitumor Potential: Analogs like 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid () show growth inhibition (GP = 68–86%) in NCI-H522 lung cancer cells, suggesting the target compound may share similar efficacy .
  • Kinase Selectivity : The dihydroxy-isopropylphenyl group in 4d confers selectivity for Hsp90 over unrelated kinases, a feature that could be explored in the target compound .
  • Synthetic Scalability : High-yield syntheses (e.g., ) support the feasibility of scaling up the target compound for preclinical testing .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-chloro-4-fluorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide?

  • Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

  • Formation of the triazole core via cyclization of an alkyne and azide precursor.
  • Subsequent functionalization with the 3-chloro-4-fluorobenzyl and 4-ethylphenyl groups using nucleophilic substitution or coupling reactions.
  • Purification via column chromatography or recrystallization, monitored by TLC and characterized via 1H^1H-NMR and LC-MS .
    • Table 1 : Example reaction conditions:
StepReagentsSolventCatalystYield (%)
Triazole formationSodium azide, propargyl amineDMFCu(I)65–75
Benzylation3-chloro-4-fluorobenzyl chlorideTHFK2_2CO3_380–85

Q. How is the compound characterized for structural confirmation?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and purity.
  • Mass spectrometry (MS) : High-resolution MS for molecular weight validation.
  • X-ray crystallography (if crystalline): Resolves stereochemistry and packing interactions .

Q. What are the standard protocols for evaluating its solubility and formulation in biological assays?

  • Methodology :

  • Solubility testing in DMSO, PBS, or ethanol (common solvents for in vitro studies).
  • Use co-solvents (e.g., Cremophor EL) or liposomal encapsulation for aqueous assays.
  • Monitor stability via HPLC over 24–72 hours under physiological conditions (pH 7.4, 37°C) .

Advanced Research Questions

Q. How can structural modifications improve solubility and bioavailability without compromising bioactivity?

  • Methodology :

  • Introduce polar groups (e.g., hydroxyl, carboxyl) or replace hydrophobic substituents (e.g., 4-ethylphenyl with pyridyl).
  • Evaluate logP values and membrane permeability using Caco-2 cell models.
  • Table 2 : SAR analysis of derivatives:
DerivativeSubstituentSolubility (mg/mL)IC50_{50} (nM)
Parent4-ethylphenyl0.1245
Derivative A4-pyridyl0.8552
Derivative B4-hydroxyphenyl0.6548
  • Reference: Analogous triazoles show improved solubility with hydrophilic substitutions while retaining activity .

Q. What mechanistic insights explain its enzyme inhibition or receptor binding?

  • Methodology :

  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock or Schrödinger Suite.
  • Enzyme kinetics : Measure KiK_i values via Lineweaver-Burk plots for competitive/non-competitive inhibition.
  • Cellular assays : siRNA knockdown or CRISPR-edited cell lines to validate target pathways .

Q. How to resolve contradictory data between in vitro and in vivo efficacy studies?

  • Methodology :

  • Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation (LC-MS/MS).
  • Dose optimization : Use allometric scaling from rodent models to human equivalents.
  • Controlled variables : Standardize animal diets, genetic backgrounds, and administration routes to reduce variability .

Q. What strategies mitigate instability under varying pH or temperature conditions?

  • Methodology :

  • Accelerated stability studies : Store at 40°C/75% RH for 1–3 months, analyzing degradation products via HPLC.
  • Excipient screening : Test stabilizers (e.g., cyclodextrins, antioxidants) in lyophilized formulations.
  • pH-dependent degradation : Use buffer systems (e.g., citrate-phosphate) to identify stable pH ranges .

Q. How can computational models predict off-target interactions or toxicity?

  • Methodology :

  • QSAR models : Train on datasets (e.g., ChEMBL) to predict ADMET properties.
  • Proteome-wide docking : Identify potential off-targets using SwissTargetPrediction.
  • ToxCast screening : Leverage EPA databases to flag hepatotoxicity or cardiotoxicity risks .

Data Contradiction Analysis

Q. Why do bioactivity results vary across cell lines or assay platforms?

  • Methodology :

  • Assay standardization : Use identical passage numbers, serum concentrations, and incubation times.
  • Orthogonal validation : Confirm hits with alternate methods (e.g., Western blot for apoptosis vs. MTT assay).
  • Cross-lab replication : Collaborate to validate findings in independent settings .

Key Challenges and Future Directions

  • Priority : Develop bifunctional derivatives targeting dual pathways (e.g., kinase inhibition + immune modulation).
  • Innovation : Apply machine learning to optimize synthetic routes and predict bioactivity .
  • Collaboration : Partner with crystallography labs to resolve 3D structures of compound-target complexes .

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